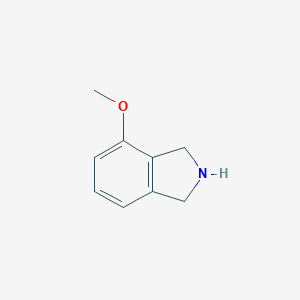










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:6]([NH:8][C:9](=O)[C:4]=12)=O.B.CO.Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:4]=1[CH2:9][NH:8][CH2:6]2
|


|
Name
|
|
|
Quantity
|
8.95 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C(C(=O)NC2=O)=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature the organic solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the mixture diluted with water (250 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×250 ml)
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was basified to pH 12 or above by the addition of 5M sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×250 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the combined extracts were evaporated to dryness in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2CNCC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.44 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |